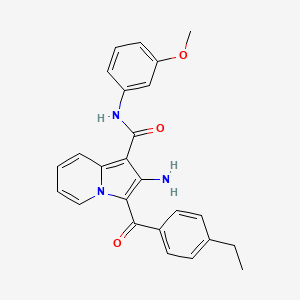![molecular formula C20H19N7O2 B2495046 1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone CAS No. 1226445-69-7](/img/structure/B2495046.png)
1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals known for their complex structure and potential for diverse biological activity. This category of compounds often features in the development of new pharmaceuticals and materials due to their unique chemical and physical properties.
Synthesis Analysis
Synthesis of complex heterocyclic compounds, such as the one described, typically involves multi-step reactions including condensations, cyclizations, and functional group transformations. For instance, Attaby et al. (2006) discuss the synthesis of pyrazolo[3,4-b]pyridine derivatives, showcasing the intricate steps and conditions necessary for constructing complex heterocycles (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Molecular Structure Analysis
The analysis of molecular structures often involves spectroscopic methods and X-ray crystallography to elucidate the arrangement of atoms within a molecule. For example, Govindhan et al. (2017) utilized IR, NMR, MS studies, and single crystal XRD analysis to confirm the structure of a related compound, emphasizing the importance of these techniques in understanding molecular configurations (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Chemical Reactions and Properties
Chemical reactions involving such compounds are diverse and can include nucleophilic substitutions, electrophilic additions, and cycloadditions. The chemical properties are often dictated by the functional groups present in the molecule. Amani and Nematollahi (2012) explored electrochemical syntheses involving similar structural motifs, providing insight into the reactivity and interaction potential of these compounds (Amani & Nematollahi, 2012).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Antiviral and Antimicrobial Activities
Compounds with pyrazole and pyridazine structures have been synthesized and evaluated for their biological activities. For example, the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives and their reactions have led to compounds with potential antiviral against HSV1 and HAV-MBB, and antimicrobial activities (Attaby et al., 2006). Similarly, pyrazoline and pyrazole derivatives have shown antibacterial and antifungal properties (Hassan, 2013).
Pain Management
A new series of pyrazoles, including 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone, have been identified as σ1 receptor antagonists and are considered potential clinical candidates for the treatment of pain, showcasing significant solubility and metabolic stability (Díaz et al., 2020).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds incorporating azoles, thiadiazoles, and pyrazolo derivatives from compounds such as 1-(5-bromobenzofuran-2-yl)ethanone has been explored. These compounds are important for developing new materials with potential applications in drug development and materials science (Abdelhamid et al., 2016).
Propriétés
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c28-20(14-16-15-4-1-2-5-17(15)29-24-16)26-12-10-25(11-13-26)18-6-7-19(23-22-18)27-9-3-8-21-27/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIAXISFJLAROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)CC4=NOC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

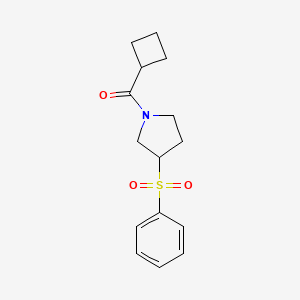
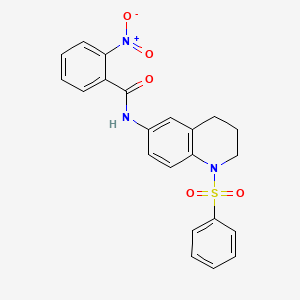
![2-(benzo[d]isoxazol-3-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2494968.png)
![6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494970.png)
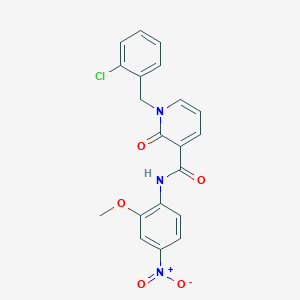
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2494975.png)
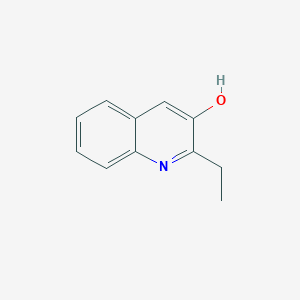
![N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide](/img/structure/B2494978.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2494980.png)
![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2494981.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2494982.png)
